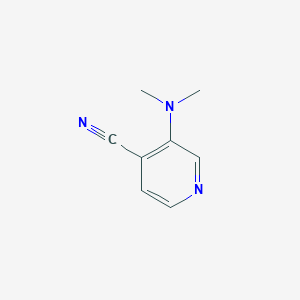![molecular formula C10H12N4O3 B1380039 1-[(3-metil-1,2,4-oxadiazol-5-il)metil]-1H-pirazol-4-carboxilato de etilo CAS No. 1461704-82-4](/img/structure/B1380039.png)
1-[(3-metil-1,2,4-oxadiazol-5-il)metil]-1H-pirazol-4-carboxilato de etilo
Descripción general
Descripción
Ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C10H12N4O3 and its molecular weight is 236.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
El 1-[(3-metil-1,2,4-oxadiazol-5-il)metil]-1H-pirazol-4-carboxilato de etilo puede utilizarse en el descubrimiento de fármacos debido a las amplias actividades biológicas que presentan los derivados del 1,2,4-oxadiazol. Estas actividades incluyen propiedades anticancerígenas, antiinflamatorias, anticonvulsivas, antivirales, antibacterianas, antifúngicas, antidepresivas, antiangiogénicas, analgésicas, antiinsomnio, antiedematosas, antiparasitarias y anti-Alzheimer .
Química agrícola
En agricultura, estos compuestos se exploran por su potencial como pesticidas químicos debido a su amplio espectro de actividades biológicas. Podrían utilizarse en el desarrollo de pesticidas químicos eficientes y de bajo riesgo para combatir las enfermedades de las plantas .
Mecanismo De Acción
Target of Action
Ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate is a compound that has been synthesized as part of a class of molecules known as 1,2,4-oxadiazoles . These compounds have been found to have anti-infective properties, acting against a variety of pathogens including bacteria, viruses, and parasites .
Mode of Action
The mode of action of ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate involves its interaction with its targets within the pathogen. The compound may bind to these targets, inhibiting their function and thereby disrupting essential processes within the pathogen . This could lead to the death of the pathogen or a reduction in its ability to infect and cause disease .
Biochemical Pathways
The biochemical pathways affected by ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate are likely to be those that are essential for the survival and proliferation of the pathogen. By inhibiting the function of key proteins or enzymes within these pathways, the compound can disrupt the pathogen’s life cycle and prevent it from causing disease . The exact pathways affected will depend on the specific targets of the compound within the pathogen .
Pharmacokinetics
These properties will have a significant impact on the bioavailability of the compound and its ability to reach its targets within the body .
Result of Action
The result of the action of ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate is the inhibition of the pathogen’s ability to survive and proliferate. This can lead to a reduction in the severity of the infection and the symptoms experienced by the individual . The exact molecular and cellular effects will depend on the specific targets of the compound and the biochemical pathways that are affected .
Action Environment
The action of ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylate can be influenced by various environmental factors. These could include the pH and temperature of the body, the presence of other compounds or medications, and the individual’s overall health status . These factors can affect the stability of the compound, its ability to reach its targets, and its overall efficacy .
Propiedades
IUPAC Name |
ethyl 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-3-16-10(15)8-4-11-14(5-8)6-9-12-7(2)13-17-9/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJDKPSSALYJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC2=NC(=NO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


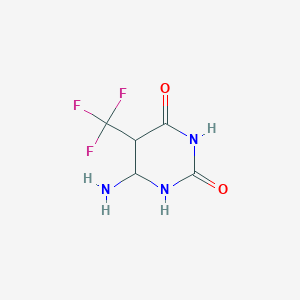
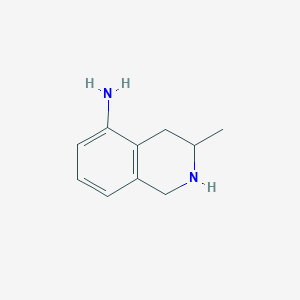
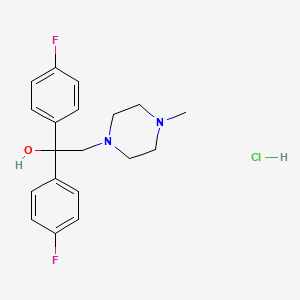
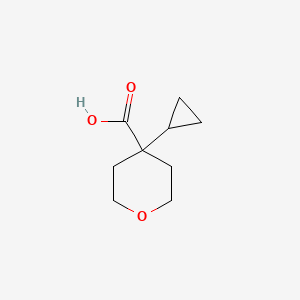
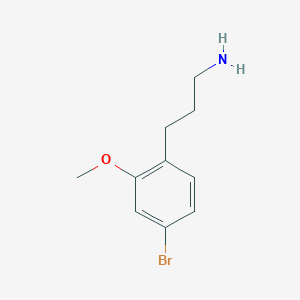
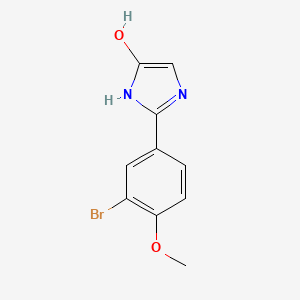
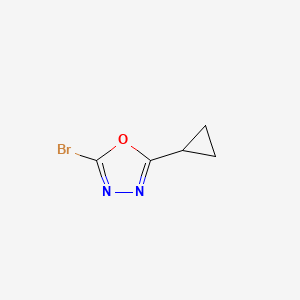
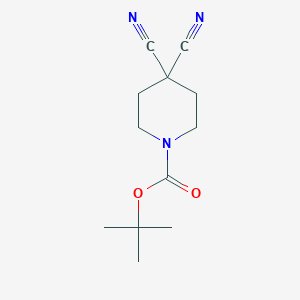
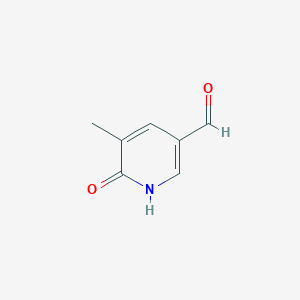


![1-bromo-N-[(4-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B1379975.png)
